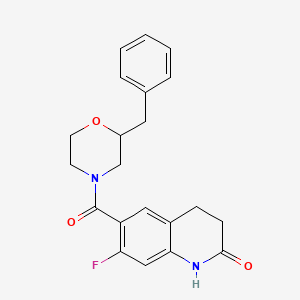![molecular formula C17H20N4O4 B6965087 1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one](/img/structure/B6965087.png)
1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the piperazine and oxadiazole intermediates with a phenoxy group, typically using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for targeting neurological or inflammatory conditions.
Materials Science: Use in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Biological Research: Investigation of its biological activity and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one
- 1-(4-Benzylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one
Uniqueness
1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one is unique due to the presence of the acetyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-12(17(23)21-9-7-20(8-10-21)13(2)22)25-15-5-3-14(4-6-15)16-19-18-11-24-16/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWNOBGMRIGOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)OC2=CC=C(C=C2)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide](/img/structure/B6965008.png)
![N-[2-(hydroxymethyl)-3-methylbutyl]furan-3-carboxamide](/img/structure/B6965021.png)
![N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide](/img/structure/B6965028.png)
![5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B6965034.png)
![1-[3-[(4,5-Dimethoxy-2-phenylphenyl)methylamino]pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B6965042.png)
![[3-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]-3-oxopropyl]urea](/img/structure/B6965048.png)
![N-tert-butyl-4-[3-(3,5-dimethylpyrazol-1-yl)butanoylamino]piperidine-1-carboxamide](/img/structure/B6965063.png)
![N-tert-butyl-4-[[3-(oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide](/img/structure/B6965068.png)
![5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide](/img/structure/B6965071.png)
![1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B6965079.png)
![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B6965088.png)
![4-ethyl-5-(quinolin-8-ylmethylsulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B6965096.png)
![[4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B6965103.png)
